Heptan-2-ylazanium;sulfate
Description
Heptan-2-ylazanium sulfate is an organic sulfate salt comprising a heptan-2-ylazanium cation [(CH3(CH2)4CH(NH3+))] and a sulfate anion (SO4^2−). The compound is synthesized via the neutralization of heptan-2-amine (a secondary amine) with sulfuric acid, forming a stable ionic structure. The heptan-2-yl group introduces hydrophobicity, while the sulfate anion ensures water solubility to a moderate extent. This compound is hypothesized to exhibit properties intermediate between inorganic sulfates and larger organic ammonium salts, making it relevant in surfactant chemistry, organic synthesis, or phase-transfer catalysis.
Properties
IUPAC Name |
heptan-2-ylazanium;sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H17N.H2O4S/c2*1-3-4-5-6-7(2)8;1-5(2,3)4/h2*7H,3-6,8H2,1-2H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUUMWKWUZRRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)[NH3+].CCCCCC(C)[NH3+].[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H36N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptan-2-ylazanium; sulfate can be synthesized through the reaction of heptan-2-amine with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Heptan-2-amine+Sulfuric acid→Heptan-2-ylazanium; sulfate
Industrial Production Methods: In industrial settings, the production of heptan-2-ylazanium; sulfate involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions: Heptan-2-ylazanium; sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert heptan-2-ylazanium; sulfate into other amine derivatives.
Substitution: The compound can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used to replace the sulfate group under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptan-2-one, while reduction may produce heptan-2-amine.
Scientific Research Applications
Heptan-2-ylazanium; sulfate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: Heptan-2-ylazanium; sulfate is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptan-2-ylazanium; sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
Physical Properties
Key Observations :
Chemical Reactivity
- Sulfate Anion Behavior: The sulfate ion (SO4^2−) acts as a weak base and oxidizer in acidic conditions, consistent across all sulfates . In heptan-2-ylazanium sulfate, the organic cation may stabilize the anion in nonpolar solvents, enhancing its utility in biphasic reactions.
- Cation Reactivity : The heptan-2-ylazanium cation can participate in acid-base reactions, releasing NH3 under alkaline conditions. This contrasts with Zn²⁺, which forms hydroxides, and Na⁺, which remains inert .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
